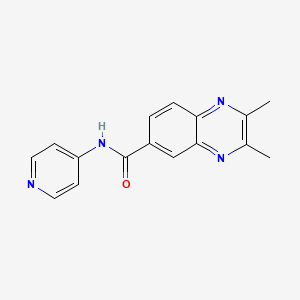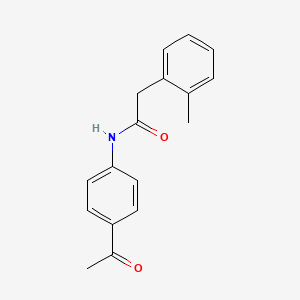![molecular formula C13H23NO3 B5161041 ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate](/img/structure/B5161041.png)
ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate, also known as DEAB, is a chemical compound with potential applications in scientific research. It is a synthetic inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous aldehydes.
Mécanisme D'action
Ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate is a potent and selective inhibitor of ALDH. ALDH is an enzyme that catalyzes the oxidation of various aldehydes to their corresponding carboxylic acids. ALDH is highly expressed in various tissues, including the liver, kidney, and brain, and plays a crucial role in the metabolism of endogenous and exogenous aldehydes. ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate binds to the active site of ALDH and inhibits its activity, leading to the accumulation of aldehydes and their toxic effects.
Biochemical and Physiological Effects:
ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate has been shown to have various biochemical and physiological effects, including the inhibition of ALDH activity, the accumulation of aldehydes, and the induction of oxidative stress. ALDH inhibition by ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate leads to the accumulation of various aldehydes, including acetaldehyde, malondialdehyde, and 4-hydroxynonenal. These aldehydes are highly reactive and can react with various biomolecules, including proteins, DNA, and lipids, leading to their damage and dysfunction. The accumulation of aldehydes also leads to the induction of oxidative stress, which further exacerbates the damage to biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate has several advantages for lab experiments, including its potency and selectivity for ALDH inhibition, its synthetic accessibility, and its potential applications in various fields of scientific research. However, ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate, including the development of more potent and selective ALDH inhibitors, the investigation of the role of ALDH in various diseases, including cancer and neurodegenerative diseases, and the development of novel therapeutic strategies based on ALDH inhibition. Additionally, the use of ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Méthodes De Synthèse
Ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 4-(diethylamino)-2-butyn-1-ol, which is then reacted with ethyl 3-bromopropionate to form ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate. The product can be purified using column chromatography and characterized using various spectroscopic techniques such as NMR, IR, and MS.
Applications De Recherche Scientifique
Ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate has potential applications in various fields of scientific research, including cancer research, stem cell biology, and toxicology. In cancer research, ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate has been used as a tool to study the role of ALDH in cancer stem cells (CSCs). CSCs are a subpopulation of cancer cells that are responsible for tumor initiation, maintenance, and recurrence. ALDH is highly expressed in CSCs and is thought to play a crucial role in their survival and self-renewal. ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate has been shown to selectively target ALDH-positive CSCs and inhibit their growth and self-renewal.
In stem cell biology, ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate has been used to study the role of ALDH in stem cell differentiation and maintenance. ALDH is highly expressed in various types of stem cells, including hematopoietic stem cells, neural stem cells, and mesenchymal stem cells. ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate has been shown to inhibit ALDH activity in these cells and promote their differentiation.
In toxicology, ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate has been used as a tool to study the toxic effects of various aldehydes, including acetaldehyde, a byproduct of alcohol metabolism. ALDH plays a crucial role in the metabolism of acetaldehyde, and ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate has been shown to inhibit this process and increase the toxicity of acetaldehyde.
Propriétés
IUPAC Name |
ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-4-14(5-2)10-7-8-11-16-12-9-13(15)17-6-3/h4-6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISZXLUUYPIQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B5160963.png)
![N-isopropyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5160974.png)



![4-methyl-5H-spiro[1,3-oxathiolane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-one](/img/structure/B5160990.png)


![4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide](/img/structure/B5161028.png)

![4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5161039.png)

![3-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161054.png)